3X FLAG Peptide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

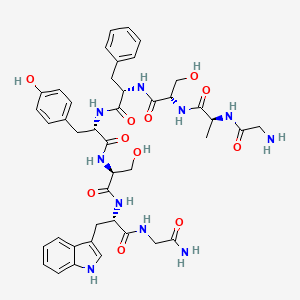

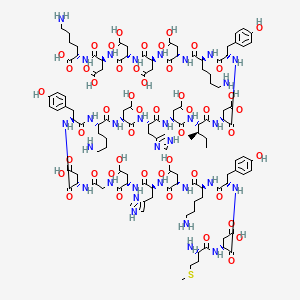

3X FLAG Peptide is a synthetic peptide with a 3-time repeated DYKXXD motif.

Wissenschaftliche Forschungsanwendungen

Polymer for Peptide Tag Recognition : A study by Gómez-Arribas et al. (2020) developed molecularly imprinted polymers (MIPs) selective to the FLAG tag by hierarchical imprinting, offering an efficient and cost-effective alternative for bioaffinity columns in biotechnology applications (Gómez-Arribas et al., 2020).

Binding Protein Identification in V. Cholerae : Research by Shin et al. (2020) discovered a FLAG-antibody-reactive protein in Vibrio cholerae, which can be useful for protein abundance measurements and protein-protein interaction studies in living cells (Shin et al., 2020).

Protein-complexes Purification : Koskela et al. (2020) developed a method for the isolation of 3x FLAG-tagged proteins from Synechocystis, allowing for the fast isolation of low abundant protein complexes with excellent purity (Koskela et al., 2020).

Binding Specificity of Anti-FLAG M2 Antibody : A study by Srila and Yamabhai (2013) used phage display technology to identify critical amino acid residues responsible for the binding of FLAG peptide to the anti-FLAG M2 antibody (Srila & Yamabhai, 2013).

Chimeric High-Affinity Anti-FLAG Antibody : Ikeda et al. (2017) developed a chimeric high-affinity anti-FLAG antibody for improved immunohistochemical analysis, particularly useful in mouse tissue studies (Ikeda et al., 2017).

Peptide Therapeutics : The study by Fosgerau and Hoffmann (2015) highlights the growing interest in peptides in pharmaceutical research and development, including the exploration of new peptide design routes (Fosgerau & Hoffmann, 2015).

Magnetic Imprinted Polymers for FLAG-Tagpeptide Recognition : Lafuente-González et al. (2023) reported the development of molecularly imprinted polymers (MIPs) selective to the FLAG® tag, offering an efficient and simple method in protein purification using FLAG® tag (Lafuente-González et al., 2023).

Site-Specific Gene Editing Using Peptide Nucleic Acids (PNAs) : Research by Ricciardi et al. (2018) discusses the potential of PNAs in targeted gene editing, highlighting their application in the treatment of genetic disorders (Ricciardi et al., 2018).

Monoclonal Antibody Sequencing : Peng et al. (2021) presented a method for the sequencing of monoclonal antibodies, including the anti-FLAG-M2 mouse monoclonal antibody, which is essential for understanding antigen binding and therapeutic use (Peng et al., 2021).

Eigenschaften

Molekularformel |

C₁₂₀H₁₆₉N₃₁O₄₉S |

|---|---|

Molekulargewicht |

2861.87 |

IUPAC-Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C120H169N31O49S/c1-4-56(2)98(119(198)150-84(49-96(174)175)117(196)139-72(37-59-21-27-64(154)28-22-59)106(185)134-68(15-7-11-32-123)103(182)145-81(46-93(168)169)114(193)147-83(48-95(172)173)116(195)148-82(47-94(170)171)115(194)146-78(43-90(162)163)110(189)135-69(120(199)200)16-8-12-33-124)151-118(197)85(50-97(176)177)149-108(187)74(39-61-52-127-55-130-61)141-113(192)80(45-92(166)167)144-101(180)66(13-5-9-30-121)132-104(183)70(35-57-17-23-62(152)24-18-57)137-109(188)76(41-88(158)159)131-86(155)53-128-100(179)75(40-87(156)157)142-107(186)73(38-60-51-126-54-129-60)140-112(191)79(44-91(164)165)143-102(181)67(14-6-10-31-122)133-105(184)71(36-58-19-25-63(153)26-20-58)138-111(190)77(42-89(160)161)136-99(178)65(125)29-34-201-3/h17-28,51-52,54-56,65-85,98,152-154H,4-16,29-50,53,121-125H2,1-3H3,(H,126,129)(H,127,130)(H,128,179)(H,131,155)(H,132,183)(H,133,184)(H,134,185)(H,135,189)(H,136,178)(H,137,188)(H,138,190)(H,139,196)(H,140,191)(H,141,192)(H,142,186)(H,143,181)(H,144,180)(H,145,182)(H,146,194)(H,147,193)(H,148,195)(H,149,187)(H,150,198)(H,151,197)(H,156,157)(H,158,159)(H,160,161)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,199,200)/t56-,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,98+/m1/s1 |

SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)N |

Sequenz |

One Letter Code: MDYKDHDGDYKDHDIDYKDDDDK |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.